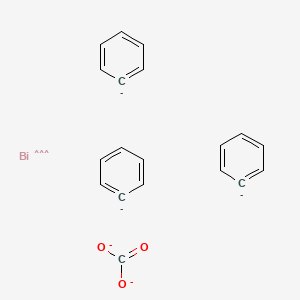
CID 137963711
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like CID 137963711 can be analyzed using techniques such as mass spectrometry . This involves ionizing the molecules and measuring the mass-to-charge ratio of the resulting ions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques . These might include determining its melting point, boiling point, solubility, and spectral properties. Unfortunately, specific information on the physical and chemical properties of this compound was not found.Aplicaciones Científicas De Investigación
Reversible Control of Protein Function
CID systems offer reversible and spatiotemporal control of protein function within cells, enabling the dissection of signal transductions and the study of membrane and protein trafficking with unparalleled precision. This application is crucial for understanding the intricate processes of cellular signaling and trafficking mechanisms (Voss, Klewer, & Wu, 2015).
Safeguard Systems in Stem Cell Therapies
In stem cell therapies, CID systems have been implemented as safeguard systems. For instance, inducible caspase-9 (iC9) integrated into induced pluripotent stem cells (iPSCs) allows for the controlled elimination of iPSCs and derived tumors, addressing the tumorigenic potential of undifferentiated iPSCs in regenerative medicine. This represents a significant advancement in enhancing the safety of stem cell-based therapies (Ando et al., 2015).
Enhancing Gene Therapy Safety
CID systems have been developed to improve the safety of gene therapy. The iC9 suicide gene system allows for the rapid elimination of genetically modified cells if adverse effects occur, enhancing the safety profile of gene therapies. This system has been particularly useful in controlling graft-versus-host disease (GVHD) following hematopoietic stem cell transplantation (Zhou et al., 2015).
Molecular Toolboxes for Biomedical Research
Recent advancements in CID systems have expanded their application to include inducible gene regulation and editing. Engineered PROTAC-CID systems allow for the orthogonal and fine-tuned regulation of gene expression and editing, offering a versatile molecular toolbox for investigating gene function and regulation in vivo (Ma et al., 2023).
Propiedades
InChI |
InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/q3*-1;;/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVZYXZEANSZNG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C(=O)([O-])[O-].[Bi] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BiO3-5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2716579.png)
![Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate;sulfuric acid](/img/structure/B2716580.png)
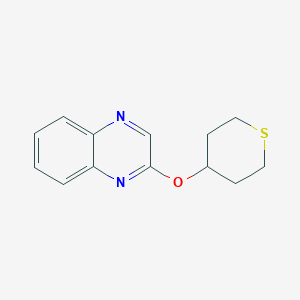
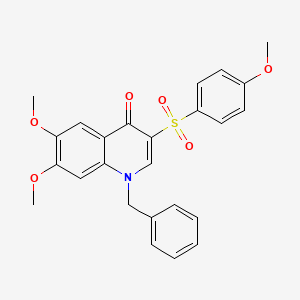
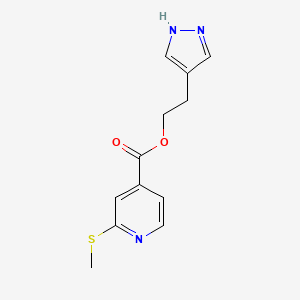
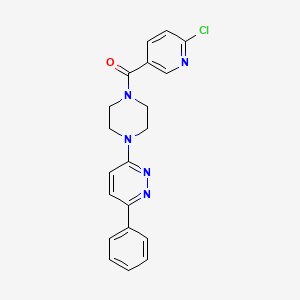
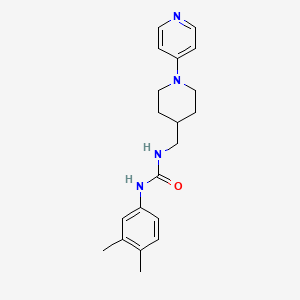
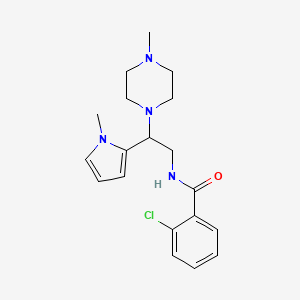
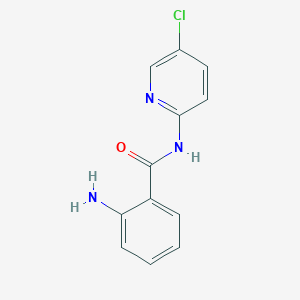
![N-(3-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2716595.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2716596.png)
![N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2716598.png)
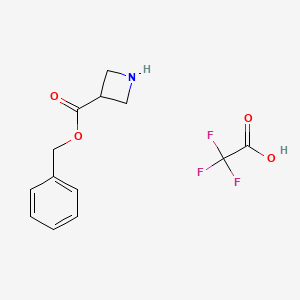
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride](/img/structure/B2716600.png)
